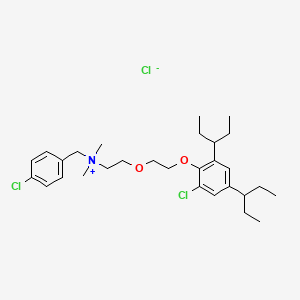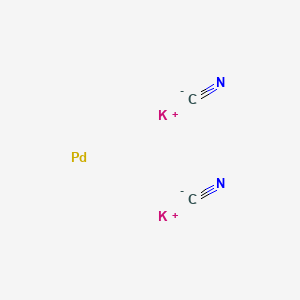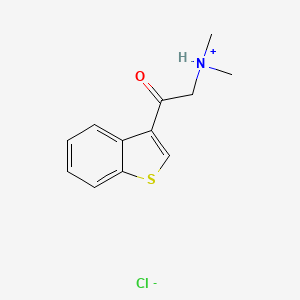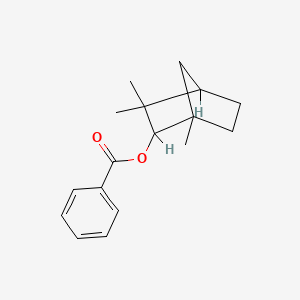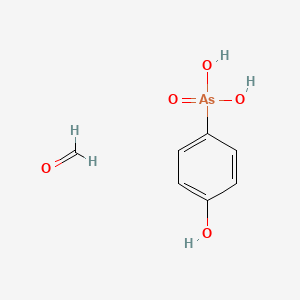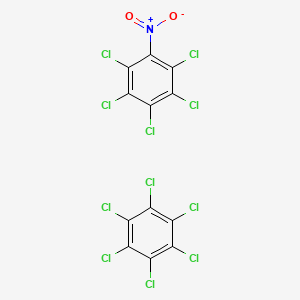
1,2,3,4,5,6-Hexachlorobenzene;1,2,3,4,5-pentachloro-6-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene are chlorinated aromatic compounds. 1,2,3,4,5-pentachloro-6-nitrobenzene is a nitro-substituted derivative of pentachlorobenzene, with the molecular formula C6Cl5NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexachlorobenzene can be synthesized by the chlorination of benzene in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures and involves multiple steps of chlorination .
1,2,3,4,5-pentachloro-6-nitrobenzene can be synthesized by nitration of 1,2,3,4,5-pentachlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods: Industrial production of 1,2,3,4,5,6-hexachlorobenzene involves large-scale chlorination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yields . The production of 1,2,3,4,5-pentachloro-6-nitrobenzene follows similar principles, with careful control of reaction parameters to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6-Hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene undergo various chemical reactions, including:
Substitution Reactions: Both compounds can undergo nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in 1,2,3,4,5-pentachloro-6-nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products:
Scientific Research Applications
1,2,3,4,5,6-Hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene have various applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene involves their interaction with biological molecules and pathways:
Comparison with Similar Compounds
1,2,3,4,5,6-Hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene can be compared with other chlorinated aromatic compounds:
Properties
Molecular Formula |
C12Cl11NO2 |
|---|---|
Molecular Weight |
580.1 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexachlorobenzene;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl6.C6Cl5NO2/c7-1-2(8)4(10)6(12)5(11)3(1)9;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 |
InChI Key |
DMVYFLWWJIGQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



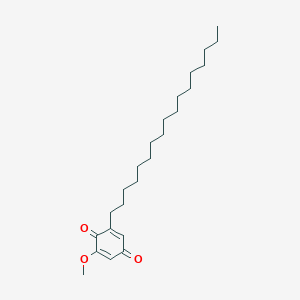
![Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate](/img/structure/B13765664.png)

![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
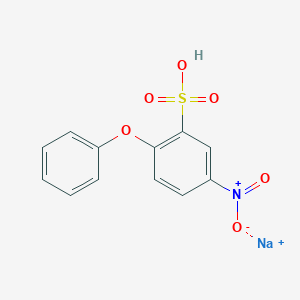
![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)
